molecular formula C10H6N4O5 B13388118 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

Katalognummer: B13388118
Molekulargewicht: 262.18 g/mol
InChI-Schlüssel: ONSGVSDDBSVJFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted with a 5-methyl-isoxazole group at position 5 and a 5-nitrofuran-2-yl moiety at position 2.

Eigenschaften

Molekularformel

C10H6N4O5

Molekulargewicht

262.18 g/mol

IUPAC-Name

5-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H6N4O5/c1-5-4-6(12-18-5)10-11-9(13-19-10)7-2-3-8(17-7)14(15)16/h2-4H,1H3

InChI-Schlüssel

ONSGVSDDBSVJFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Biologische Aktivität

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a compound with significant biological activity, particularly in the fields of cancer research and drug development. Its molecular formula is C10H6N4O5, and it has a molecular weight of 262.18 g/mol. This compound belongs to the oxadiazole class, which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent. Below are some key findings:

  • Antitumor Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit substantial cytotoxic effects against several cancer cell lines. Specifically, compounds similar to 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole have shown IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. The mechanism appears to involve disruption of cellular machinery related to DNA replication and cell cycle progression .
  • Selectivity and Potency : Some studies have reported that modifications to the oxadiazole ring can enhance selectivity and potency against specific cancer types. For instance, certain derivatives have demonstrated higher efficacy against melanoma (SK-MEL-2) and pancreatic cancer (PANC-1) compared to traditional chemotherapeutics like doxorubicin .

Comparative Biological Activity

The following table summarizes the biological activity of 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole0.65MCF-7Induces apoptosis
1,2,4-Oxadiazole Derivative A0.75U-937Disrupts DNA replication
1,3,4-Oxadiazole Derivative B0.85CEM-13Cell cycle arrest at G0-G1 phase
Doxorubicin1.50MCF-7DNA intercalation

Case Studies

Several case studies have documented the effects of oxadiazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with various oxadiazole derivatives showed that compounds similar to 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole significantly reduced cell viability compared to untreated controls. The most effective derivative exhibited an IC50 value of 0.65 µM .
  • Leukemia Treatment : Another investigation focused on acute lymphoblastic leukemia cells where derivatives were found to induce apoptosis effectively at sub-micromolar concentrations. This suggests a promising avenue for developing targeted therapies for leukemia using oxadiazole-based compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The 1,2,4-oxadiazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 5-(5-Methyl-isoxazol-3-yl), 3-(5-nitrofuran-2-yl) Not provided Not provided Not provided Combines nitrofuran (electron-withdrawing) and isoxazole (electron-donating) groups
5d () 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol), 3-phenyl Calculated ~375.35 261–262 85 Nitrophenyl and pyrimidine groups enhance planarity and π-π stacking
5g () 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol), 3-phenyl Calculated ~391.38 236–237 90 Methoxy group improves solubility
11i () 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-xanthenone Not provided 210–211 Not provided Amino-isoxazole and xanthenone systems enable fluorescence
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole () 3-(4-nitrophenyl), 5-methyl 205.17 Not provided Not provided Simpler structure with nitro group at phenyl
1,2,4-Oxadiazole () 5-Methyl, 3-(5-nitro-1-naphthalenyl) 255.23 Not provided Not provided Extended aromatic system (naphthalene) increases molecular weight

Physicochemical Properties

  • Electronic Effects : The nitrofuran group in the target compound is strongly electron-withdrawing, likely reducing electron density in the oxadiazole ring compared to analogs with phenyl (5d, 5g) or methoxy substituents. This may influence reactivity in electrophilic substitutions .
  • Thermal Stability : Analogs like 5d and 5g exhibit high melting points (>230°C), attributed to hydrogen bonding and aromatic stacking. The target compound’s thermal behavior remains uncharacterized but could be similar if intermolecular interactions are preserved .

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (>100°C) risk decomposition of the nitrofuran moiety.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst : Use of Cs₂CO₃ or NaH improves regioselectivity in heterocycle formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for nitrofuran protons (δ 7.8–8.2 ppm) and isoxazole methyl groups (δ 2.4–2.6 ppm). Multiplicity analysis confirms substitution patterns .
    • ¹³C NMR : Oxadiazole ring carbons appear at δ 160–170 ppm; nitrofuran carbons at δ 110–120 ppm .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Retention times should match reference standards .
  • Mass Spectrometry (HRMS) : Accurate mass determination (<2 ppm error) confirms molecular formula (C₁₁H₇N₃O₅) .

How can researchers optimize the regioselectivity of nitration in the synthesis of 5-nitrofuran-2-yl derivatives used as precursors for this compound?

Advanced
Regioselective nitration is achieved via:

  • Directed Electrophilic Substitution : Use of electron-donating groups (e.g., methyl on isoxazole) directs nitration to the furan’s 5-position.
  • Low-Temperature Control : Nitration at 0°C minimizes byproducts (e.g., 3-nitrofuran isomers) .
  • Catalytic Additives : Fe(NO₃)₃ enhances para-selectivity in nitrofuran formation, yielding >85% desired isomer .

Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Isomeric ratios are quantified using ¹H NMR integration of aromatic protons .

What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR shifts, melting points) for this compound?

Q. Advanced

  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Deviations >0.5 ppm suggest structural misassignment or impurities .
  • Melting Point Analysis : Discrepancies may arise from polymorphism. Recrystallize from ethanol/water (1:1) and compare DSC thermograms with literature .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., uncyclized intermediates) that skew spectral data .

What are the key considerations in designing biological activity assays for this compound, particularly in target engagement studies?

Q. Advanced

  • Target Selection : Prioritize enzymes with known oxadiazole interactions (e.g., bacterial nitroreductases or fungal cytochrome P450) .
  • Assay Conditions :
    • Reductive Activation : Simulate anaerobic environments (for nitro group reduction) using NADPH-dependent assays .
    • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Data Interpretation : IC₅₀ values should be normalized to positive controls (e.g., metronidazole for nitro compounds) .

How do solvent choice and temperature gradients impact the cyclocondensation step during the formation of the 1,2,4-oxadiazole ring?

Q. Advanced

  • Solvent Effects :
    • DMF/DMSO : Enhance solubility of amidoxime precursors, favoring cyclization (yields >70%) .
    • THF : Lower polarity reduces reaction efficiency (yields <40%) due to poor intermediate stabilization .
  • Temperature Gradients :
    • Stepwise Heating : Ramp from 25°C to 80°C over 1 hour to prevent exothermic decomposition .
    • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (75–80%) .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic/Advanced

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate unreacted nitrofuran precursors .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (verified by HPLC) .
  • Continuous Flow Reactors : Minimize byproduct formation during synthesis, reducing purification burden .

How can computational tools predict the reactivity and interaction profiles of this compound with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to nitroreductase active sites. Key interactions include H-bonds with oxadiazole O atoms and π-stacking with nitrofuran .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro group) with antibacterial activity (R² > 0.85) .

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